molecular formula C6H5BrN4S B10798504 (6-Bromothieno[3,2-d]pyrimidin-4-yl)hydrazine

(6-Bromothieno[3,2-d]pyrimidin-4-yl)hydrazine

Cat. No.: B10798504
M. Wt: 245.10 g/mol
InChI Key: KWCMTNUZOMHMJQ-UHFFFAOYSA-N
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Description

OSM-S-140 is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-140 involves constructing the thienopyrimidine scaffold, followed by halogenation and subsequent functionalization. The initial step includes the formation of the aminothienopyrimidine core, which is achieved through a series of organic reactions involving thiophene and pyrimidine derivatives. The reaction conditions typically involve the use of solvents like dimethylformamide and catalysts such as palladium on carbon .

Industrial Production Methods: This would include optimizing reaction conditions for larger batches, ensuring purity through recrystallization or chromatography, and employing automated systems for efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions: OSM-S-140 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed:

Scientific Research Applications

OSM-S-140 has been extensively studied for its potential in treating malaria. It has shown promising results in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria. Additionally, its structure-activity relationship has been explored to optimize its antimalarial activity. Beyond malaria, OSM-S-140 and its derivatives are being investigated for their potential in treating other parasitic infections and inflammatory diseases .

Mechanism of Action

The mechanism of action of OSM-S-140 involves the inhibition of key enzymes in the Plasmodium falciparum parasite. It targets the dihydrofolate reductase enzyme, which is crucial for the parasite’s DNA synthesis and replication. By inhibiting this enzyme, OSM-S-140 disrupts the parasite’s life cycle, leading to its death. The compound also interacts with other molecular targets, including proteins involved in the parasite’s metabolic pathways .

Comparison with Similar Compounds

  • OSM-S-106
  • OSM-S-137
  • TCMDC-132385

Comparison: Compared to OSM-S-106 and OSM-S-137, OSM-S-140 has shown improved solubility and potency against Plasmodium falciparum. The presence of specific functional groups in OSM-S-140 enhances its binding affinity to the target enzyme, making it more effective. Additionally, OSM-S-140 has a lower calculated logP value, indicating better pharmacokinetic properties .

OSM-S-140 stands out due to its unique structural features and enhanced biological activity, making it a promising candidate for further development in antimalarial therapy.

Properties

IUPAC Name

(6-bromothieno[3,2-d]pyrimidin-4-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4S/c7-4-1-3-5(12-4)6(11-8)10-2-9-3/h1-2H,8H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCMTNUZOMHMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1N=CN=C2NN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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